molecular formula C14H9F B1610979 2-Fluorophenanthrene CAS No. 523-41-1

2-Fluorophenanthrene

Cat. No.: B1610979
CAS No.: 523-41-1
M. Wt: 196.22 g/mol
InChI Key: ZUUPASIKQIWSAP-UHFFFAOYSA-N
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Description

2-Fluorophenanthrene is a member of the class of hydrocarbons known as polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of a fluorine atom attached to the phenanthrene structure, which consists of three fused benzene rings. This compound has been utilized in various analytical and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenanthrene can be synthesized through several methods. One common approach involves the fluorination of phenanthrene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver triflate (AgOTf) to enhance the fluorination process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated quinones, dihydrofluorophenanthrenes, and various substituted phenanthrene derivatives .

Scientific Research Applications

2-Fluorophenanthrene has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 2-Fluorophenanthrene exerts its effects is primarily through its interaction with aromatic systems. The presence of the fluorine atom influences the electronic distribution within the molecule, enhancing its reactivity and interaction with other compounds. This makes it a valuable tool in studying fluorination mechanisms and aromaticity .

Comparison with Similar Compounds

  • 1-Fluoronaphthalene
  • 2-Fluorofluorene
  • 3-Fluorophenanthrene
  • 1-Fluoropyrene
  • 2-Fluorochrysene

Comparison: 2-Fluorophenanthrene is unique due to its specific fluorination pattern, which affects its chemical and physical properties. Compared to other fluorinated PAHs, it exhibits distinct NMR chemical shifts and reactivity profiles, making it particularly useful in analytical and synthetic applications .

Properties

IUPAC Name

2-fluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUPASIKQIWSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565815
Record name 2-Fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-41-1
Record name 2-Fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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